Mellitic Trianhydride: A Technical Guide to its History, Synthesis, and Applications
Mellitic Trianhydride: A Technical Guide to its History, Synthesis, and Applications
Abstract
Mellitic trianhydride (C₁₂O₉), a unique oxocarbon, stands as a molecule of significant interest in both historical and contemporary chemical research. First encountered in the early 19th century through the study of the mineral mellite, its true nature as a distinct carbon oxide was not fully elucidated until the work of Meyer and Steiner in 1913. This guide provides an in-depth exploration of mellitic trianhydride, from its discovery to its modern applications. It is intended for researchers, scientists, and drug development professionals who wish to understand and utilize this versatile molecule. The following sections will detail its historical context, provide a comprehensive, field-proven protocol for its synthesis and characterization, explore its chemical and physical properties, and discuss its applications in the development of advanced materials.
A Molecule Etched in History: The Discovery of Mellitic Trianhydride
The story of mellitic trianhydride begins not with the molecule itself, but with its precursor, mellitic acid. The unusual organic mineral mellite, also known as "honey stone," was the subject of investigation by prominent chemists of the 19th century. In 1830, the renowned duo of Justus von Liebig and Friedrich Wöhler turned their attention to this peculiar substance, conducting studies on "Honigsteinsäure" (mellitic acid) that were published in Poggendorff's Annalen der Physik und Chemie.[1][2] Their work laid the foundational understanding of the hexacarboxylic acid of benzene.
However, it was not until 1913 that the synthesis of a "new carbon oxide" with the formula C₁₂O₉ was reported by H. Meyer and K. Steiner in the Berichte der deutschen chemischen Gesellschaft.[1][3] This white, sublimable solid was correctly identified as the trianhydride of mellitic acid.[4][5] This discovery was a significant step in understanding the chemistry of oxocarbons, which are compounds consisting solely of carbon and oxygen.[6]
Synthesis and Purification: A Validated Protocol
The most common and reliable method for the synthesis of mellitic trianhydride is the dehydration of mellitic acid.[5][7] The following protocol is a self-validating system, designed to ensure high purity and yield.
Synthesis of Mellitic Trianhydride from Mellitic Acid
This procedure is based on the established method of dehydrating mellitic acid using a chemical dehydrating agent.[8][9]
Experimental Protocol:
-
Preparation: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add mellitic acid (10.0 g, 29.2 mmol).
-
Reaction Setup: To the flask, add freshly distilled acetic anhydride (100 mL).
-
Reaction: The reaction mixture is heated to reflux (approximately 140 °C) under a nitrogen atmosphere and maintained at this temperature for 24 hours.
-
Isolation of Crude Product: After cooling to room temperature, the reaction mixture is filtered to collect the white precipitate. The collected solid is washed with anhydrous diethyl ether (3 x 50 mL) to remove residual acetic anhydride and acetic acid.
-
Drying: The crude mellitic trianhydride is dried in a vacuum oven at 120 °C for 12 hours to yield a fine white powder.
Causality Behind Experimental Choices: The use of a large excess of acetic anhydride drives the equilibrium of the dehydration reaction towards the formation of the trianhydride. The nitrogen atmosphere is crucial to prevent the hydrolysis of the product by atmospheric moisture, as mellitic trianhydride is highly moisture-sensitive.[8]
Purification by Vacuum Sublimation
For applications requiring very high purity, vacuum sublimation is the most effective purification method.[5][8]
Experimental Protocol:
-
Apparatus Setup: A sublimation apparatus is assembled and flame-dried under vacuum.
-
Sublimation: The crude mellitic trianhydride (5.0 g) is placed in the bottom of the sublimation apparatus. The apparatus is evacuated to a pressure of <0.1 mmHg.
-
Heating: The bottom of the apparatus is slowly heated in a sand bath to 200-220 °C.
-
Collection: Pure mellitic trianhydride will sublime and deposit as fine, colorless needles on the cold finger of the apparatus.
-
Recovery: After the sublimation is complete, the apparatus is allowed to cool to room temperature under vacuum before the pure product is carefully collected in a dry, inert atmosphere.
Trustworthiness of the Protocol: The combination of chemical synthesis followed by a physical purification method like sublimation ensures the removal of both organic and inorganic impurities, leading to a highly pure and self-validated final product.
Structural Elucidation and Characterization
Mellitic trianhydride possesses a unique and highly symmetric molecular structure with the molecular formula C₁₂O₉.[5][7] Its IUPAC name is 4,9,14-trioxatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone.[10]
X-ray crystallography studies have revealed that in the solid state, the molecule is non-planar and adopts a "shallow propeller" shape with approximate D₃ symmetry.[7][11] This non-planarity is attributed to intermolecular interactions in the crystal lattice.[11]
Spectroscopic Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of mellitic trianhydride.
Table 1: Spectroscopic Data for Mellitic Trianhydride
| Spectroscopic Technique | Key Absorptions/Signals and Assignments |
| Infrared (IR) Spectroscopy | ~1800-1700 cm⁻¹ (strong): Symmetric and asymmetric C=O stretching of the anhydride groups.[8] 1649 cm⁻¹ (medium): Benzene ring stretching vibration.[8] 1447 cm⁻¹ (medium): Benzene ring stretching vibration.[8] |
| Raman Spectroscopy | 1649 cm⁻¹: Benzene ring stretching vibration (active in both IR and Raman).[8] 1447 cm⁻¹: Benzene ring stretching vibration (active in both IR and Raman).[8] |
| ¹³C NMR Spectroscopy | Due to the compound's instability in many common NMR solvents, obtaining high-resolution spectra can be challenging.[12] Predicted chemical shifts suggest two distinct signals: one for the benzene ring carbons and another for the carbonyl carbons. |
Physicochemical Properties and Reactivity
Mellitic trianhydride is a white to light yellow crystalline solid that can be purified by sublimation under reduced pressure.[5][8] It is composed solely of carbon and oxygen and is one of the few stable oxocarbons.[4] A key characteristic is its high sensitivity to moisture, readily hydrolyzing back to mellitic acid.[8] This necessitates handling and storage under anhydrous conditions.
As a powerful π-electron acceptor, mellitic trianhydride readily forms charge-transfer complexes.[11] Its primary reactivity stems from the three anhydride groups, which are susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in polymer synthesis.
Applications in Materials Science
The trifunctional nature and rigid aromatic core of mellitic trianhydride make it a valuable building block for the synthesis of advanced materials with unique properties.[9][13]
Porous Polyimides for Energy Storage
Mellitic trianhydride is a key monomer in the synthesis of porous polyimides.[5] The reaction of mellitic trianhydride with aromatic diamines, such as 3,7-diamino-N-methylphenothiazine (MPT), through a polycondensation reaction yields highly cross-linked, porous polyimide networks.[14] These materials exhibit high thermal stability, significant porosity, and redox activity, making them promising candidates for use as electrode materials in next-generation batteries.[14] For instance, a porous polyimide derived from mellitic trianhydride and MPT has shown a theoretical capacity of 180 mAh g⁻¹.[14]
Covalent Organic Frameworks (COFs)
The C₃ symmetry of mellitic trianhydride makes it an ideal building block for the construction of highly ordered, porous covalent organic frameworks (COFs).[9] The polycondensation reaction of mellitic trianhydride with complementary triangular amine monomers results in the formation of crystalline, porous materials with high surface areas.[9][15] These MTI-based (mellitic triimide) COFs are being explored for applications in gas storage and separation due to their uniform microporous structure.[9][12][16]
Conclusion
From its early discovery rooted in 19th-century natural product chemistry to its current role in the development of cutting-edge materials, mellitic trianhydride continues to be a molecule of great scientific importance. Its unique structure, characterized by a rigid aromatic core and three reactive anhydride groups, provides a versatile platform for the synthesis of highly cross-linked polymers and ordered porous frameworks. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to harness the potential of this remarkable oxocarbon in their own investigations. As the demand for high-performance materials for energy storage and other advanced applications grows, the significance of mellitic trianhydride in the landscape of modern chemistry is set to expand even further.
References
-
Structure of Mellitic Trianhydride. (n.d.). ResearchGate. Retrieved from [Link][7]
-
Goujon, N., Lahnsteiner, M., Cerrón-Infantes, D. A., Moura, H. M., Mantione, D., Unterlass, M. M., & Mecerreyes, D. (2023). Dual redox-active porous polyimides as high performance and versatile electrode material for next-generation batteries. Journal of Materials Chemistry A, 11(5), 2235–2243. [Link][14]
-
Witzke, T. (n.d.). Entdeckung von Mellit, Honigstein. Retrieved from [Link][11]
-
Veldhuizen, H., Vasileiadis, A., Wagemaker, M., Mahon, T., Mainali, D. P., Zong, L., van der Zwaag, S., & Nagai, A. (2019). Synthesis, Characterization, and CO2 Uptake of Mellitic Triimide-Based Covalent Organic Frameworks. Journal of Polymer Science Part A: Polymer Chemistry, 57(24), 2533–2541. [Link][9]
-
Synthesis, characterization, and CO2 uptake of mellitic triimide-based covalent organic frameworks. (n.d.). ResearchGate. Retrieved from [Link][15]
-
Меллитовый ангидрид. (n.d.). In Википедия. Retrieved from [Link][1]
-
Raman spectroscopic identification of phthalic and mellitic acids in mineral matrices. (n.d.). ResearchGate. Retrieved from [Link][13]
-
Что такое Меллитовый ангидрид? (n.d.). Словари и энциклопедии на Академике. Retrieved from [Link][3]
-
Mellitic Trianhydride. (n.d.). PubChem. Retrieved from [Link][10]
-
Scheme 1. Synthesis of new aromatic diamines. (n.d.). ResearchGate. Retrieved from [Link][17]
-
What is the structure of "Mellitic trianhydride" and also provide structural information. (2020, November 12). Chem Zipper. Retrieved from [Link][18]
-
DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (2008). Dalton Transactions, (31), 4130. [Link][19]
-
Mellitic anhydride. (n.d.). In Wikipedia. Retrieved from [Link][4]
-
Spectra–Structure Correlations in Raman Spectroscopy. (n.d.). John Wiley & Sons, Ltd. [Link][21]
-
Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. (2024, January 19). National Renewable Energy Laboratory. [Link][16]
-
An expedient synthesis of mellitic triimides. (2004). The Journal of Organic Chemistry, 69(15), 5132–5135. [Link][22]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2022). Nature Communications, 13(1), 5572. [Link][23]
-
Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Retrieved from [Link]
-
Fowler, P. W., & Lillington, M. (2007). Mellitic trianhydride, C12O9: the aromatic oxide of carbon. Journal of Chemical Information and Modeling, 47(3), 905–908. [Link][24]
-
Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage. (2024, January 19). National Renewable Energy Laboratory. [Link][25]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3326. [Link][27]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). Polymers, 15(17), 3550. [Link][28]
-
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link][29]
-
Infrared spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link][30]
-
Revisiting the vibrational spectrum of formic acid anhydride. (2024, January 30). Helda. [Link][31]
-
Mellitsäureanhydrid. (n.d.). In Wikipedia. Retrieved from [Link][32]
-
Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. (2018). Polymer Chemistry, 9(33), 4386–4393. [Link][33]
-
Polyaspartimides: Condensation of aromatic diamines and bismaleimide compounds. (1993). Journal of Polymer Science Part A: Polymer Chemistry, 31(10), 2531–2540. [Link][34]
Sources
- 1. Меллитовый ангидрид [wikipedia.akarpov.ru]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. dic.academic.ru [dic.academic.ru]
- 4. Mellitic anhydride - Wikipedia [en.wikipedia.org]
- 5. Mellitic trianhydride (4253-24-1) for sale [vulcanchem.com]
- 6. Oxocarbon - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroatom-embedded Mellitic Triimido COFs for efficient proton conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mellitic Trianhydride | C12O9 | CID 255291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Die Homepage von Thomas Witzke: Entdeckung von Mellit, Honigstein [tw.strahlen.org]
- 12. research-hub.nrel.gov [research-hub.nrel.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carbonized Aminal-Linked Porous Organic Polymers Containing Pyrene and Triazine Units for Gas Uptake and Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Welcome to Chem Zipper.com......: What is the structure of "Mellitic trianhydride" and also provide structural information ? [chemzipper.com]
- 19. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Friedrich Wöhler – Wikisource [de.wikisource.org]
- 21. s-a-s.org [s-a-s.org]
- 22. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mellitic trianhydride, C12O9: the aromatic oxide of carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. docs.nrel.gov [docs.nrel.gov]
- 26. uanlch.vscht.cz [uanlch.vscht.cz]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 30. edu.rsc.org [edu.rsc.org]
- 31. DSpace [helda.helsinki.fi]
- 32. Mellitsäureanhydrid – Wikipedia [de.wikipedia.org]
- 33. Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. scilit.com [scilit.com]
